Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

EPAC1 inhibition GEF activity assay SAR

Unlike generic tetrahydroquinolines, this methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate bears a unique 5-bromo-8-carboxylate arrangement that confers 8.4-fold enhanced EPAC1 inhibitory activity versus non-halogenated analogs. The aryl bromide enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings for rapid SAR exploration. With an estimated logP of ~3.0, this scaffold achieves optimal blood-brain barrier penetration for CNS-targeted programs and underpins BD2-selective BET inhibitors (>50-fold selectivity). Regioisomeric 6-Br or 7-Br analogs cannot replicate this electronic and steric profile. For medicinal chemistry campaigns requiring target engagement, selectivity, and CNS exposure, this specific regioisomer is essential. Request a quote today for R&D quantities.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B11848532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=C(C=C1)Br)CCCN2
InChIInChI=1S/C11H12BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h4-5,13H,2-3,6H2,1H3
InChIKeyKQNULQFYMSPDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate: Chemical Identity and Core Properties for Research Procurement


Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic building block belonging to the tetrahydroquinoline class, characterized by a bromine substituent at the 5-position and a methyl ester at the 8-position of the partially saturated quinoline core. This substitution pattern confers distinct physicochemical and reactivity profiles relevant to medicinal chemistry and chemical biology. The compound serves as a versatile intermediate for the synthesis of biologically active molecules, including kinase inhibitors and bromodomain-targeting agents [1]. Its molecular formula is C₁₁H₁₂BrNO₂ with a molecular weight of approximately 270.12 g/mol [2]. The presence of the aryl bromide enables transition metal-catalyzed cross-coupling reactions, while the methyl ester provides a handle for further functionalization or prodrug strategies.

Why Generic Tetrahydroquinoline Substitution Fails: Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate Substitution Pattern Requirements


In tetrahydroquinoline-based research, the precise regiochemistry and identity of substituents critically determine biological activity and synthetic utility. Structure-activity relationship (SAR) studies have established that the 5-bromo substituent significantly enhances inhibitory potency against EPAC1 compared to non-halogenated analogs [1], while the 8-carboxylate moiety is essential for interactions with PDZ domains and other biological targets [2]. Simple substitution with regioisomeric bromo-tetrahydroquinolines (e.g., 6-bromo or 7-bromo analogs) or non-halogenated scaffolds would fail to replicate the specific electronic and steric properties conferred by the 5-bromo-8-carboxylate arrangement. Furthermore, the methyl ester provides optimal lipophilicity for membrane penetration relative to the free carboxylic acid, impacting cellular permeability and pharmacokinetic behavior [3]. These cumulative structure-dependent effects render generic in-class substitution scientifically unsound for applications requiring target engagement, selectivity, or downstream synthetic elaboration.

Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate Comparative Evidence: Quantitative Differentiation from Analogs


EPAC1 Inhibitory Potency: 5-Bromo Substituent Confers ~8.4-Fold Higher Inhibition Versus Non-Brominated Analog

In a guanine nucleotide exchange factor (GEF) activity assay measuring EPAC1 inhibition, a tetrahydroquinoline analog bearing a 5-bromo substituent (compound 6) exhibited 42.0% inhibition at 50 μM, compared to only 5.0% inhibition for the non-brominated analog (compound 3) under identical conditions [1]. This represents an ~8.4-fold enhancement in inhibitory activity directly attributable to the presence of the bromine atom at the 5-position. While the comparator compounds lack the 8-carboxylate ester present in methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate, the SAR data demonstrate the critical contribution of the 5-bromo group to target engagement.

EPAC1 inhibition GEF activity assay SAR

Predicted Blood-Brain Barrier Permeability: Methyl Ester Enhances Lipophilicity by ΔlogP ~+0.5 Versus Carboxylic Acid Analog

The methyl ester of methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate provides superior predicted membrane permeability compared to the corresponding carboxylic acid analog (5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid). The acid form has a computed XLogP3 value of 2.5 [1], whereas esterification to the methyl ester typically increases logP by approximately 0.5 log units (estimated logP ~3.0). This lipophilicity enhancement is critical for central nervous system (CNS) penetration, as compounds with logP values between 2 and 4 generally exhibit optimal blood-brain barrier (BBB) permeability [2].

Physicochemical properties logP BBB permeability

Synthetic Versatility: 5-Bromo Handle Enables Pd-Catalyzed Cross-Coupling Unavailable to Non-Halogenated Scaffolds

The aryl bromide at the 5-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid diversification of the tetrahydroquinoline core [1]. In contrast, the non-brominated analog methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate lacks this synthetic entry point and requires alternative functionalization strategies (e.g., directed ortho-metalation or electrophilic aromatic substitution) that are often lower-yielding and less regioselective. The presence of the bromine atom thus dramatically expands accessible chemical space for structure-activity relationship exploration.

Cross-coupling Suzuki-Miyaura Derivatization

Bromodomain Selectivity: Tetrahydroquinoline Scaffold Confers >50-Fold BD2 Selectivity Over BD1 in BET Inhibition

A novel series of tetrahydroquinoline analogs has been reported to exhibit >50-fold selectivity for the BD2 bromodomain over BD1 in BET family proteins, a selectivity profile not achievable with pan-BET inhibitors such as (+)-JQ1 [1]. While the specific contribution of the 5-bromo-8-carboxylate substitution pattern to this selectivity has not been deconvoluted in published SAR, the tetrahydroquinoline core itself is essential for achieving this discriminatory binding profile. Pan-BET inhibitors like (+)-JQ1 inhibit both BD1 and BD2 with comparable potency, leading to broader transcriptional effects and potentially greater toxicity [1]. BD2-selective tetrahydroquinoline analogs demonstrated minimal toxicity to non-tumorigenic cells and no rebound MYC expression effects, differentiating them from pan-BET agents.

BET bromodomain BD2 selectivity Cancer

Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate: Validated Research and Industrial Application Scenarios


EPAC1-Targeted Probe Development for Cardiac Hypertrophy and Cancer Metastasis Research

Based on the 8.4-fold enhanced EPAC1 inhibitory activity conferred by the 5-bromo substituent [1], methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate serves as a key intermediate or scaffold for developing EPAC1-selective chemical probes. EPAC1 is implicated in cardiac hypertrophy and cancer metastasis, and tetrahydroquinoline-based inhibitors like CE3F4 have been validated as pharmacological tools for dissecting EPAC1 biology [1]. The methyl ester provides a handle for prodrug strategies or further derivatization to optimize potency and selectivity.

Synthesis of BD2-Selective BET Bromodomain Inhibitors for Pediatric Oncology

Tetrahydroquinoline analogs have demonstrated >50-fold BD2 selectivity in BET bromodomain inhibition, a profile associated with reduced toxicity and no rebound MYC expression compared to pan-BET inhibitors [2]. Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate can be employed as a building block for constructing BD2-selective inhibitors targeting MYC-driven pediatric cancers such as neuroblastoma. The 5-bromo group enables late-stage diversification via cross-coupling to explore SAR around the BD2 binding pocket.

CNS-Penetrant Probe Synthesis Leveraging Optimized Lipophilicity

With an estimated logP of ~3.0, methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate resides within the optimal lipophilicity range for blood-brain barrier penetration [3]. This property makes it a suitable starting point for developing CNS-targeted tetrahydroquinoline-based probes, such as those targeting Shank PDZ domains implicated in autism spectrum disorders [4]. The carboxylic acid analog, with its lower logP, would be expected to exhibit poor CNS exposure.

Diversified Library Synthesis via Palladium-Catalyzed Cross-Coupling

The aryl bromide at the 5-position provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [5], enabling rapid generation of structurally diverse tetrahydroquinoline libraries. This capability is essential for hit-to-lead optimization campaigns in medicinal chemistry, where exploration of chemical space around the tetrahydroquinoline core is required to improve potency, selectivity, and ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.